N-benzyl-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-benzyl-7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4/c26-20-11-13-21(14-12-20)30-16-22(19-9-5-2-6-10-19)23-24(28-17-29-25(23)30)27-15-18-7-3-1-4-8-18/h1-14,16-17H,15H2,(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZZKPVPEOVWLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)F)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The benzyl, fluorophenyl, and phenyl groups are introduced through various substitution reactions. For instance, the benzyl group can be added via a nucleophilic substitution reaction using benzyl halides.
Final Assembly: The final compound is assembled through a series of coupling reactions, often facilitated by palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the fluorophenyl group, potentially leading to the formation of partially or fully reduced derivatives.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution on the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction could produce various hydrogenated forms of the original compound.
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the antiviral properties of compounds containing the pyrrolo[2,3-d]pyrimidine scaffold. For instance, a study focused on 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines demonstrated their effectiveness against Zika virus and dengue virus. The research revealed that certain modifications to the structure of these compounds enhanced their antiviral activity significantly:
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Compound Variants :
- Variants with electron-withdrawing groups showed increased cytotoxicity and antiviral activity.
- Compounds with para-nitrobenzyl moieties exhibited superior antiviral effects compared to those without substitutions.
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Mechanism of Action :
- The exact molecular targets remain to be fully elucidated; however, it is suggested that these compounds interfere with viral replication mechanisms.
Cancer Research
The compound's structural features suggest potential applications in oncology as well. Pyrrolo[2,3-d]pyrimidine derivatives have been studied for their ability to inhibit specific kinases involved in cancer progression.
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Inhibition Studies :
- Case studies indicate that modifications at the 4 and 7 positions of the pyrrolo[2,3-d]pyrimidine core can lead to potent inhibitors of cancer cell proliferation.
- For example, certain derivatives have shown promise in inhibiting growth in various cancer cell lines.
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Selectivity :
- The selectivity of these compounds towards cancer cells over normal cells enhances their therapeutic potential while minimizing side effects.
Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor. The interactions between N-benzyl-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and various enzymes have been characterized:
- Target Enzymes :
- The compound has been noted to inhibit enzymes that play crucial roles in metabolic pathways and signal transduction.
- This inhibition can disrupt cellular processes and provide a therapeutic avenue for diseases characterized by dysregulated enzyme activity.
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which N-benzyl-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine exerts its effects is likely related to its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. Pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the C7 Position
4-Fluorophenyl vs. 4-Methylphenyl
- Target Compound : C7 = 4-fluorophenyl (C26H21FN4)
- Analog : N-Benzyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (C26H22N4)
4-Fluorophenyl vs. 4-Methoxyphenyl
- No melting point (mp) or yield data provided, but structural similarity suggests comparable synthetic routes .
Modifications at the C5 Position
Phenyl vs. Phenylethyl Substituents
Variations in the N4-Benzyl Group
Benzyl vs. Substituted Benzyl
- No mp data available, but molecular weight (392.43) suggests moderate lipophilicity .
Halogen-Substituted Analogs
Table 1: Key Properties of Selected Analogs
Table 2: Impact of Substituents on Melting Points
| Substituent Type | Example Compound | mp Range (°C) | Effect on mp |
|---|---|---|---|
| Chloro (C5) | Compound 9 | 144.5–146.5 | Increased due to halogen |
| Methoxy (C7) | Compound 12 | 120.2–121.2 | Decreased due to polarity |
| Trimethoxy (C5) | Compound 13 | 142–144 | Moderate, balance of polarity |
Biological Activity
N-benzyl-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex heterocyclic compound belonging to the pyrrolopyrimidine family. Its unique structure, featuring a pyrrolo[2,3-d]pyrimidine core with specific substitutions, contributes to its notable biological activities, particularly in the fields of oncology and anti-inflammatory research.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of approximately 365.4 g/mol. The structural arrangement includes:
- Pyrrolo[2,3-d]pyrimidine core : This core is known for its diverse biological properties.
- Substituents : A benzyl group, a 4-fluorophenyl group, and a phenyl group enhance its pharmacological profile.
While specific mechanisms for this compound have not been fully elucidated, related compounds in the pyrrolopyrimidine class exhibit various biological activities through:
- Kinase Inhibition : The compound acts as an inhibitor of protein kinase B (Akt), which plays a crucial role in cell growth and survival pathways. This inhibition may contribute to its potential anticancer effects.
- Multi-target Interactions : The compound's ability to inhibit multiple kinases may enhance its therapeutic potential compared to more selective inhibitors that target only one pathway or kinase .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Its inhibition of Akt and other kinases can disrupt cancer cell proliferation and survival. Studies on structurally related compounds suggest that modifications in substituents can lead to varying degrees of potency against different cancer cell lines .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties due to its interaction with specific signaling pathways involved in inflammation. This potential has been observed in other pyrrolopyrimidine derivatives that have shown efficacy in reducing inflammatory responses .
Research Findings and Case Studies
Several studies have explored the biological activity of pyrrolopyrimidine derivatives, providing insights into structure-activity relationships (SAR):
- In Vitro Studies : A library of pyrrolopyrimidine derivatives was screened for activity against Mycobacterium tuberculosis, revealing varying minimum inhibitory concentrations (MIC) among the compounds. For instance, derivatives with specific substitutions demonstrated enhanced antibacterial properties .
- Cell Line Testing : In vitro assays have shown that certain derivatives exhibit low cytotoxicity while maintaining potent biological activity against cancer cell lines .
Comparative Table of Biological Activities
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic route for N-benzyl-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine to improve yields?
- Methodological Answer: Microwave-assisted synthesis (e.g., 120°C for 5 minutes) significantly enhances reaction efficiency by accelerating coupling steps, as demonstrated in pyrrolo[2,3-d]pyrimidine derivatives. Purification via silica gel chromatography and recrystallization (e.g., using ethyl acetate/hexanes) ensures high purity (>95%). Key intermediates like 4-chloropyrrolo[2,3-d]pyrimidine (CAS 3680-69-1) are critical for functionalization .
Q. What analytical techniques are essential for structural characterization of this compound?
- Methodological Answer:
- 1H/13C NMR: Assign aromatic protons (δ 6.6–8.2 ppm) and substituents (e.g., benzyl CH2 at δ ~5.1 ppm).
- HRMS: Confirm molecular weight (e.g., calculated for C25H28N4O3: 441.22 g/mol).
- Elemental Analysis: Validate C/H/N ratios (e.g., C: 69.42% vs. observed 69.25%) .
- IR Spectroscopy: Identify NH stretches (~3427 cm⁻¹) and aromatic C=C bonds (~1594 cm⁻¹) .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Methodological Answer: Use DMSO for stock solutions (10 mM) and dilute in PBS or cell culture media. Stability tests via HPLC at 37°C over 24 hours monitor degradation. For solubility challenges, consider cyclodextrin-based formulations or co-solvents (e.g., PEG-400) .
Advanced Research Questions
Q. What experimental strategies are recommended to evaluate the compound’s antitubulin and antiangiogenic activity?
- Methodological Answer:
- Antitubulin Assays: Measure inhibition of tubulin polymerization (IC50) using purified bovine tubulin and colchicine-binding competition .
- Antiangiogenic Models: Use endothelial cell (HUVEC) migration assays and chick chorioallantoic membrane (CAM) models to quantify vascular disruption .
- In Vivo Validation: Test efficacy in xenograft models (e.g., murine breast cancer) with biweekly dosing (10–50 mg/kg, IP) .
Q. How can researchers resolve contradictory data on kinase selectivity (e.g., JAK1 vs. JAK2 inhibition)?
- Methodological Answer:
- Kinase Profiling: Screen against a panel of 50+ kinases (e.g., JAK1 IC50: 8.5 nM vs. JAK2 IC50: 408 nM) to confirm selectivity .
- Molecular Docking: Compare binding modes in JAK1 (e.g., ATP-binding pocket interactions with Val889 and Leu959) vs. JAK2 .
- Mutagenesis Studies: Introduce JAK2-specific mutations (e.g., M929I) to assess resistance .
Q. What methodologies are suitable for studying metabolic stability and pharmacokinetics (PK) in preclinical models?
- Methodological Answer:
- In Vitro ADME: Use liver microsomes (human/mouse) to measure metabolic half-life (t1/2). CYP450 inhibition assays identify potential drug-drug interactions .
- In Vivo PK: Administer 5 mg/kg IV/orally to rodents; collect plasma samples at 0–24 hours. LC-MS/MS quantifies AUC and bioavailability (e.g., F% >50% in mice) .
Contradiction Analysis Example
Scenario: Discrepancies in reported IC50 values for kinase inhibition.
Resolution:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
